Butyl cyclopentanecarboxylate

Description

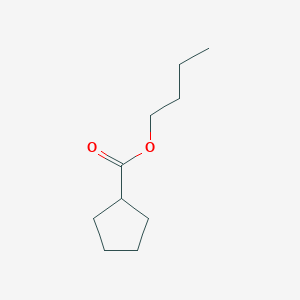

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butyl cyclopentanecarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-8-12-10(11)9-6-4-5-7-9/h9H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCDCPXVBMDVFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Butyl Cyclopentanecarboxylate

Established Synthetic Pathways to Butyl Cyclopentanecarboxylates

The formation of butyl cyclopentanecarboxylate (B8599756) is most commonly achieved through esterification reactions, with several methods available to synthetic chemists.

Esterification Reactions of Cyclopentanecarboxylic Acid

The direct esterification of cyclopentanecarboxylic acid with butanol is a fundamental approach to synthesizing butyl cyclopentanecarboxylate. The most common method employed for this transformation is the Fischer-Speier esterification. masterorganicchemistry.comresearchgate.netmasterorganicchemistry.com This reaction involves heating a mixture of the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com

The mechanism of Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.com The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst. masterorganicchemistry.com To drive the equilibrium towards the formation of the ester, it is common practice to either use an excess of one of the reactants (typically the alcohol) or to remove water as it is formed, for instance, by azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.com

The reaction conditions for Fischer esterification can be varied to optimize the yield of this compound. Factors such as reaction temperature, catalyst loading, and the molar ratio of reactants play a crucial role. While specific data for the synthesis of this compound is not extensively tabulated in readily available literature, general principles of esterification suggest that higher temperatures and an increased excess of butanol would favor higher conversion to the ester.

Table 1: Illustrative Conditions for Fischer Esterification of Carboxylic Acids

| Carboxylic Acid | Alcohol | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Acetic Acid | Ethanol (B145695) | H₂SO₄ | 1:10 | Reflux | 1 | 97 |

| Propionic Acid | 1-Propanol | HCl | 1:1 | 60 | 4 | 48 |

| Butyric Acid | 1-Butanol (B46404) | Dowex | 1:2 | 80 | 5 | ~60 |

This table presents representative data for Fischer esterification of various carboxylic acids to illustrate the influence of reaction parameters on yield. Specific data for this compound may vary.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives can be approached in two primary ways: by starting with a pre-substituted cyclopentanecarboxylic acid and performing the esterification as described above, or by modifying the cyclopentane (B165970) ring after the ester has been formed.

Various synthetic methods can be employed to introduce substituents onto the cyclopentane ring. These include alkylation, halogenation, and cycloaddition reactions. For instance, the synthesis of functionalized cyclopentanes can be achieved through intramolecular cyclization reactions. The resulting substituted cyclopentanecarboxylic acids can then be esterified with butanol to yield the desired substituted this compound.

Stereochemical Considerations in Cyclopentanecarboxylate Synthesis

When the cyclopentane ring of this compound is substituted, chiral centers can be created, leading to the possibility of different stereoisomers. The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of biologically active molecules where a specific stereoisomer may exhibit the desired activity.

The stereoselective synthesis of cyclopentanecarboxylate derivatives can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For example, a stereoselective route to vicinally substituted cyclopentanecarboxylates can be achieved through the intramolecular alkylation of enolates derived from esters.

The stereochemical outcome of such reactions is often influenced by steric hindrance and the conformational preferences of the transition states. Computational studies, such as those using Density Functional Theory (DFT), can be employed to understand and predict the facial selectivity of reactions on the cyclopentane ring.

Table 2: Examples of Stereoselective Reactions in Cyclopentane Synthesis

| Reaction Type | Substrate | Catalyst/Reagent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Michael Addition | 2-Carboxyethylcyclopentanone | Chiral Thiourea | 96:4 | 99% |

| Cyclopropanation | Chiral Cyclobutyl Dehydro Amino Acid | Diazomethane | >99:1 | - |

This table provides examples of stereoselective reactions used to create chiral centers in cyclopentane-containing molecules, illustrating the high levels of stereocontrol that can be achieved. The principles are applicable to the synthesis of chiral this compound derivatives.

Protecting Group Strategies in Cyclopentanecarboxylate Chemistry

In the multi-step synthesis of complex molecules containing the this compound moiety, it is often necessary to use protecting groups to mask reactive functional groups and prevent unwanted side reactions. tutorchase.com A protecting group is a temporary modification of a functional group that renders it inert to a specific set of reaction conditions. tutorchase.com After the desired transformation is complete, the protecting group is removed to restore the original functionality. tutorchase.com

For syntheses involving this compound, the carboxylic acid group of cyclopentanecarboxylic acid might be protected, for example, as a different ester (e.g., a benzyl ester) if the butyl ester is to be introduced at a later stage, or if other parts of the molecule need to be modified under conditions that would affect a free carboxylic acid. The choice of protecting group is crucial and depends on its stability under the planned reaction conditions and the ease of its selective removal without affecting other functional groups in the molecule.

Green Chemistry Principles in this compound Synthesis

Green chemistry is a set of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound can lead to more environmentally friendly and sustainable manufacturing processes.

Key green chemistry metrics for evaluating the "greenness" of a chemical process include atom economy and the E-factor (Environmental Factor). whiterose.ac.uk Atom economy measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. whiterose.ac.uk The E-factor is the ratio of the mass of waste produced to the mass of the desired product.

Table 3: Green Chemistry Metrics

| Metric | Formula | Ideal Value |

| Atom Economy | (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% | 100% |

| E-Factor | Total Mass of Waste / Mass of Product | 0 |

In the context of this compound synthesis, several green chemistry principles can be applied:

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. In Fischer esterification, a catalytic amount of acid is used, which is a green aspect of this reaction. The development of reusable solid acid catalysts can further enhance the greenness of the process.

Safer Solvents: Whenever possible, the use of hazardous solvents should be minimized or replaced with greener alternatives. While butanol can act as both a reactant and a solvent in the Fischer esterification, minimizing the use of other organic solvents for workup and purification is desirable.

Energy Efficiency: Conducting reactions at ambient temperature and pressure is ideal. While Fischer esterification often requires heating, optimizing the catalyst and reaction conditions can help to reduce energy consumption.

Waste Prevention: Designing synthetic routes that minimize the formation of byproducts is a core principle of green chemistry. In esterification, the only byproduct is water, which is environmentally benign.

By considering these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Organic Reactions and Mechanistic Investigations of Butyl Cyclopentanecarboxylate

Reactivity of the Ester Functional Group in Butyl Cyclopentanecarboxylate (B8599756)

The reactivity of butyl cyclopentanecarboxylate is largely dictated by its ester functional group. This group is susceptible to various transformations, primarily through nucleophilic acyl substitution and transesterification reactions.

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a fundamental reaction class for esters, including this compound. masterorganicchemistry.com This process involves the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. uomustansiriyah.edu.iqwikipedia.org This intermediate then collapses, expelling the butoxy group as a leaving group and forming a new carbonyl compound. masterorganicchemistry.comuomustansiriyah.edu.iq

The general mechanism can be described as an addition-elimination process. masterorganicchemistry.com The reactivity of the carboxylic acid derivative in these reactions is influenced by the nature of the leaving group; for esters, the leaving group is an alkoxide. libretexts.org Acid or base catalysis is often employed to enhance the reaction rate. wikipedia.org Under acidic conditions, the carbonyl group is protonated, increasing its electrophilicity. wikipedia.orgmasterorganicchemistry.com In basic conditions, a stronger nucleophile, such as a hydroxide (B78521) ion, directly attacks the carbonyl carbon. masterorganicchemistry.comyoutube.com

Common nucleophilic acyl substitution reactions for esters like this compound include:

Hydrolysis: Reaction with water, typically under acidic or basic conditions, to yield cyclopentanecarboxylic acid and butanol. masterorganicchemistry.com Basic hydrolysis, also known as saponification, is an irreversible process that results in the formation of a carboxylate salt. masterorganicchemistry.com

Ammonolysis/Aminolysis: Reaction with ammonia (B1221849) or an amine to produce a cyclopentanecarboxamide.

Reaction with Grignard Reagents: This reaction leads to the formation of tertiary alcohols. uomustansiriyah.edu.iq The reaction proceeds through a ketone intermediate which then reacts with a second equivalent of the Grignard reagent. uomustansiriyah.edu.iq

The tert-butyl ester variant, tert-butyl cyclopentanecarboxylate, is noted for its stability, which is attributed to the steric hindrance provided by the tert-butyl group. This steric bulk can influence the compound's reactivity and stability.

Transesterification Reactions

Transesterification is the process of exchanging the butyl group of this compound with another alkyl group from an alcohol. This equilibrium reaction is typically catalyzed by an acid or a base. wikipedia.orgscielo.br The mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester, forming a tetrahedral intermediate. wikipedia.org This intermediate can then eliminate either the original butoxy group or the newly added alkoxy group. wikipedia.org

To drive the equilibrium towards the desired product, a large excess of the reactant alcohol is often used, or the alcohol produced during the reaction is removed, for instance, by distillation. wikipedia.orgchegg.com An example is the acid-catalyzed transesterification of methyl cyclopentanecarboxylate with 1-butanol (B46404) to form this compound, where distilling off the methanol (B129727) shifts the equilibrium to the right. chegg.com

Various catalysts can be employed for transesterification, including protic acids, bases, Lewis acids, and enzymes. rsc.orggoogle.com For instance, yttria-zirconia based Lewis acids have been shown to be effective for the transesterification of β-keto esters. researchgate.net The choice of catalyst can be crucial, especially when dealing with sensitive functional groups.

Transformations Involving the Cyclopentane (B165970) Ring System

Beyond the reactivity of the ester group, the cyclopentane ring of this compound can also undergo various transformations.

Catalytic Conversions of this compound (e.g., to Ketones)

This compound can be converted into ketones over solid catalysts. researchgate.netresearchgate.net For instance, the gas-phase conversion of this compound over a heterogeneous catalyst can yield cyclopentanone. researchgate.net The reaction conditions, such as temperature and the nature of the catalyst, play a significant role in the product distribution. researchgate.net

One method for synthesizing ketones is through the ketonization of esters. This process has been studied for various long-chain esters using iron-based catalysts. pjoes.com The reaction mechanism can be complex and may involve intermediates such as aldehydes and alcohols. pjoes.com Another approach involves the direct acylation of aromatic compounds with carboxylic acids or their derivatives, a reaction known as the Friedel-Crafts acylation. smolecule.comgoogleapis.comgoogle.com For example, cyclopentyl 2-thienyl ketone can be synthesized by reacting cyclopentanecarboxylic acid with thiophene (B33073) in the presence of polyphosphoric acid. googleapis.comgoogle.com

The following table summarizes some catalytic conversions of cyclopentanecarboxylates.

| Reactant | Catalyst | Product | Reference |

| This compound | Heterogeneous solid catalyst | Cyclopentanone | researchgate.net |

| Cyclopentanecarboxylic acid and thiophene | Polyphosphoric acid | Cyclopentyl 2-thienyl ketone | googleapis.comgoogle.com |

Hydrogenation Reactions

Hydrogenation is a chemical reaction that adds hydrogen across double or triple bonds, or to a carbonyl group, typically in the presence of a catalyst. ineratec.de In the context of this compound, hydrogenation can refer to the reduction of the ester group or the saturation of any unsaturation within the cyclopentane ring.

The ester group of this compound can be reduced to an alcohol. libretexts.org However, direct hydrogenation of the ester to an alcohol often requires harsh conditions. A more common method is reduction using a chemical reducing agent like lithium aluminum hydride (LiAlH4), which converts the ester to a primary alcohol. slideplayer.com

Catalytic hydrogenation can be used to reduce other functional groups in the presence of the ester. For example, a 1-hydrocarbyl-2-oxocyclopentane carboxylate can be selectively reduced to a 2-hydroxy-cyclopentane carboxylate under catalytic hydrogenation conditions using catalysts like Raney nickel, palladium, or Adams' catalyst. google.comgoogle.com The reaction conditions, including the choice of catalyst, solvent, temperature, and pressure, are crucial for achieving the desired selectivity. google.comgoogle.com

The following table provides examples of hydrogenation reactions involving cyclopentanecarboxylate derivatives.

| Substrate | Catalyst | Product | Reference |

| 1-Hydrocarbyl-2-oxocyclopentane carboxylate | Adams' catalyst, Raney nickel, Palladium | 2-Hydroxy-cyclopentane carboxylate | google.comgoogle.com |

| Olefins | In situ generated iron complex | Alkanes | rsc.org |

Dehydrogenation Processes for Cyclopentanecarboxylates

Dehydrogenation is the process of removing hydrogen from a molecule, often leading to the formation of double bonds. nih.gov For cyclopentanecarboxylates, this can result in the formation of unsaturated rings or other functional groups.

Palladium-catalyzed dehydrogenation reactions have been developed to convert aliphatic carboxylic acids into α,β-unsaturated acids. nih.gov This method has been successfully applied to cyclopentanecarboxylic acid. nih.gov The reaction often requires a directing group to achieve regioselectivity. nih.gov

Another potential transformation is aromatization, where a non-aromatic ring is converted into an aromatic one. While direct aromatization of a simple cyclopentane ring is not a common reaction, related cycloaddition and subsequent aromatization sequences have been reported for more complex systems. researchgate.netcdnsciencepub.com

C-H Activation in Cyclopentanecarboxylate Derivatives

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful strategy in organic synthesis, offering a more efficient way to modify molecular structures. In the context of cyclopentanecarboxylate derivatives, C-H activation allows for the introduction of new functional groups directly onto the cyclopentane ring, bypassing the need for pre-functionalized substrates.

Research into this area often utilizes transition-metal catalysts, such as palladium (Pd), rhodium (Rh), iron (Fe), and cobalt (Co), which can selectively cleave C-H bonds. researchgate.netnih.gov The ester group of this compound can act as a "directing group," a functionality that guides the metal catalyst to a specific C-H bond, typically at the ortho position in aromatic systems or adjacent C(sp³) positions in aliphatic systems. This directed approach enhances regioselectivity, a crucial factor in complex molecule synthesis. nih.gov

Palladium(II) catalysts have been particularly effective in the late-stage C-H activation of drug-related molecules, demonstrating high regioselectivity and tolerance for various functional groups. nih.gov For aliphatic carboxylic acid derivatives, palladium catalysis can lead to dehydrogenation, forming α,β-unsaturated compounds. nih.gov In the case of a cyclopentanecarboxylate, this would involve the activation of a C-H bond on the carbon adjacent to the carbonyl-bearing carbon, leading to a double bond within the ring.

The general mechanism for such a transformation involves several key steps:

Coordination: The carboxylate group coordinates to the metal center.

C-H Activation: The catalyst mediates the cleavage of a nearby C-H bond, forming a metallacycle intermediate. This is often the rate-determining step.

Functionalization/Reductive Elimination: The metallacycle reacts further, for instance, through oxidative addition or reaction with another reagent, ultimately leading to the functionalized product and regeneration of the active catalyst. nih.gov

The choice of ligand on the metal catalyst can be critical, sometimes enabling divergent reaction pathways where either methylene (B1212753) (CH₂) or methyl (CH₃) C-H bonds can be selectively activated. nih.gov

Table 1: Examples of C-H Activation Strategies Relevant to Carboxylate Derivatives This table is illustrative of general strategies applicable to the cyclopentanecarboxylate scaffold.

| Catalyst System | Bond Targeted | Type of Transformation | Key Mechanistic Feature |

|---|---|---|---|

| Pd(II) with Ligands | Methylene C(sp³)–H | Dehydrogenation | Formation of α,β-unsaturated esters. nih.gov |

| Rh(III) | Aromatic C(sp²)–H | Annulation/Cyclization | Formation of a rhodacycle intermediate. mdpi.com |

| Fe/Co (3d metals) | Various C(sp³)–H | Functionalization | Appealing for sustainability and lower cost. researchgate.netnih.gov |

| Pd(OH)₂/C | C-H adjacent to carbonyl | Oxidation | Conversion of ketones to enones, applicable to cyclic systems. nih.gov |

Fundamental Reaction Mechanisms (SN1, SN2, E1, E2) Relevant to Cyclopentanecarboxylates

Nucleophilic substitution (SN1, SN2) and elimination (E1, E2) reactions are foundational concepts in organic chemistry, typically involving an alkyl halide or a similar substrate with a good leaving group. ualberta.camasterorganicchemistry.com While the ester linkage of this compound is generally unreactive under these conditions, the principles of these mechanisms are relevant for understanding potential transformations if the molecule were modified to include a suitable leaving group on either the cyclopentane ring or the butyl chain.

SN2 (Substitution Nucleophilic Bimolecular): A one-step reaction where a strong nucleophile attacks the carbon atom, displacing the leaving group in a backside attack. leah4sci.com This process leads to an inversion of stereochemistry. For a cyclopentanecarboxylate derivative with a leaving group on the ring, an SN2 reaction would be sterically hindered, especially at the carbon bearing the butylcarboxy group. Reaction at a primary carbon on the butyl chain would be more feasible. masterorganicchemistry.com

SN1 (Substitution Nucleophilic Unimolecular): A two-step mechanism that proceeds through a carbocation intermediate. leah4sci.com It is favored for tertiary substrates that can form stable carbocations and with weak nucleophiles. ualberta.camasterorganicchemistry.com A leaving group on the tertiary carbon of the cyclopentane ring (C1) could potentially undergo an SN1 reaction, but the stability of the resulting carbocation would be a key factor.

E2 (Elimination Bimolecular): A one-step, concerted reaction where a strong base removes a proton from a carbon adjacent to the one with the leaving group, forming a double bond. ualberta.ca This reaction competes with SN2 and is favored by strong, bulky bases. coconote.app

E1 (Elimination Unimolecular): A two-step mechanism that also proceeds through a carbocation intermediate, competing with the SN1 pathway. leah4sci.com It is favored by heat and non-basic, weak nucleophiles. coconote.app

The transesterification of a cyclopentanecarboxylate, such as converting methyl cyclopentanecarboxylate to this compound using 1-butanol and an acid catalyst, is a related but distinct process. chegg.com This reaction is a nucleophilic acyl substitution , not a substitution at an sp³ carbon. The mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by the alcohol (butanol), formation of a tetrahedral intermediate, and subsequent elimination of the original alkoxy group (methanol). chegg.com

Table 2: Comparison of Fundamental Reaction Mechanisms

| Factor | SN1 | SN2 | E1 | E2 |

|---|---|---|---|---|

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary | Tertiary > Secondary | Tertiary > Secondary > Primary |

| Kinetics (Rate Law) | Unimolecular: Rate = k[Substrate] | Bimolecular: Rate = k[Substrate][Nu] | Unimolecular: Rate = k[Substrate] | Bimolecular: Rate = k[Substrate][Base] |

| Nucleophile/Base | Weak Nucleophile | Strong Nucleophile | Weak Base | Strong Base |

| Intermediate | Carbocation | None (Transition State) | Carbocation | None (Transition State) |

| Stereochemistry | Racemization | Inversion | Zaitsev's Rule (major product) | Zaitsev's/Hofmann Rule |

Elucidation of Reaction Kinetics and Thermodynamics

The study of reaction kinetics provides information on the rate of a chemical reaction, while thermodynamics indicates its spontaneity and the position of equilibrium. asau.rutestbook.com For reactions involving this compound, such as its synthesis via esterification, these parameters are crucial for process optimization.

While specific kinetic data for this compound is not widely published, valuable insights can be drawn from analogous systems, such as the synthesis of butyl acrylate (B77674) from n-butanol and acrylic acid. researchgate.net The esterification reaction is typically reversible and often requires a catalyst.

Kinetics: The rate of esterification can often be described by sophisticated models that account for the interaction of reactants with the catalyst surface. A study on butyl acrylate synthesis found that a Langmuir–Hinshelwood–Hougen–Watson (LHHW) kinetic model best described the experimental results. researchgate.net This model assumes that the reaction occurs between adsorbed molecules on the catalyst surface. The derived rate equation was: r = kc * ( (a₁a₂ – (a₃a₄)/Keq) / (1 + K₄a₄)² ) Where r is the reaction rate, kc is the kinetic rate constant, a represents the activities of reactants and products, and Keq is the equilibrium constant. researchgate.net Such a model would likely be applicable to the catalyzed synthesis of this compound.

Thermodynamics: Thermodynamic parameters like standard enthalpy (ΔH°) and standard entropy (ΔS°) of reaction can be determined from equilibrium experiments at different temperatures. For the butyl acrylate synthesis, the reaction was found to be endothermic (ΔH° = +12.39 ± 4.80 kJ/mol), meaning it requires an input of energy, and resulted in an increase in entropy (ΔS° = +59.98 ± 13.87 J/mol·K). researchgate.net These values are consistent with an equilibrium-limited reaction where one molecule of carboxylic acid and one molecule of alcohol combine to form two molecules (ester and water). Similar thermodynamic behavior would be expected for the esterification of cyclopentanecarboxylic acid with butanol.

Table 3: Thermodynamic Data for an Analogous Esterification Reaction (Butyl Acrylate Synthesis)

| Parameter | Value | Implication |

|---|---|---|

| Standard Enthalpy (ΔH°) | +12.39 ± 4.80 kJ/mol | The reaction is endothermic; higher temperatures favor product formation. researchgate.net |

| Standard Entropy (ΔS°) | +59.98 ± 13.87 J/mol·K | The reaction leads to an increase in disorder. researchgate.net |

| Equilibrium Constant (Keq) | Dependent on temperature | Indicates the reaction is reversible and does not go to completion under standard conditions. researchgate.net |

Catalysis Research Pertaining to Butyl Cyclopentanecarboxylate

Butyl Cyclopentanecarboxylate (B8599756) as a Substrate in Catalytic Reactions

The transformation of butyl cyclopentanecarboxylate is an area of interest in catalytic research, with studies encompassing both heterogeneous and homogeneous systems. These investigations aim to convert the ester into other valuable chemical compounds.

Heterogeneous Catalysis for this compound Transformation

Heterogeneous catalysis, where the catalyst's phase differs from that of the reactants, has been effectively used in the transformation of this compound. A notable application is its conversion into ketones. Research has demonstrated that in the vapor phase, this compound can be converted over a solid catalyst composed of a tin, cerium, and rhodium-containing oxide. nih.govresearchgate.net This transformation proceeds through parallel pathways, including the formation of β-ketoesters followed by thermal decomposition. nih.gov

The process yields a mixture of ketones, and the relative proportions of these products are dependent on the reaction's control parameters. nih.gov This highlights the catalyst's role in directing the reaction toward specific products. The use of solid catalysts is advantageous in industrial applications due to their stability and ease of separation from the reaction mixture.

Table 1: Heterogeneous Catalytic Transformation of this compound

| Catalyst System | Substrate | Product(s) | Key Findings |

| Sn, Ce, and Rh-containing oxide | This compound | Ketones | Transformation occurs in the vapor phase via parallel reactions. Product distribution is influenced by reaction parameters. nih.gov |

Homogeneous Catalysis Approaches

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often in a liquid solution. savemyexams.com While research into the homogeneous catalytic transformation of this compound is less documented than heterogeneous methods, the fundamental reactions of esters, such as hydrolysis and reduction, are commonly facilitated by homogeneous catalysts. For instance, the hydrolysis of esters to yield a carboxylic acid and an alcohol can be catalyzed by acids or bases in an aqueous solution. researchgate.net Similarly, the reduction of esters to alcohols can be achieved using soluble transition metal complexes. rsc.org

While specific, detailed studies on this compound as a substrate in complex homogeneous catalytic cycles are not extensively reported, general principles of homogeneous catalysis are applicable. These reactions often involve organometallic complexes that can be finely tuned by modifying their ligand environment to influence reactivity and selectivity. lkouniv.ac.in

Cyclopentanecarboxylate Derivatives as Ligands or Additives in Catalytic Systems

Beyond being a reaction substrate, derivatives of cyclopentanecarboxylic acid play a crucial role as components within catalytic systems, particularly in the field of polymer chemistry.

Role in Olefin Polymerization Catalysis

Cyclopentanecarboxylate compounds are utilized as electron donors in the preparation of Ziegler-Natta catalysts, which are widely used for olefin polymerization, such as the production of polypropylene (B1209903). mdpi.comdiva-portal.org In these systems, specific cyclopentanecarboxylate derivatives, such as 1-hydrocarbyl-2-acyloxy-cyclopentane carboxylates, function as internal electron donors. rsc.org

These electron donors are adsorbed onto the surface of the magnesium chloride support of the catalyst. mdpi.comnih.gov Their presence is critical for controlling the stereospecificity of the catalyst, which in turn determines the properties of the resulting polymer, such as isotacticity. rsc.orgrsc.org The interaction between the electron donor, the titanium active sites, and the aluminum co-catalyst influences the polymer's microstructure and molecular weight distribution. diva-portal.orgrsc.org The design of these donor molecules is a key strategy for developing new generations of Ziegler-Natta catalysts with enhanced performance. mdpi.com

Table 2: Role of Cyclopentanecarboxylate Derivatives in Catalysis

| Catalytic System | Derivative | Role | Application | Key Finding |

| Ziegler-Natta | 1-hydrocarbyl-2-acyloxy-cyclopentane carboxylates | Internal Electron Donor | Propylene (B89431) Polymerization | Controls stereoselectivity and influences polymer properties. rsc.orgrsc.org |

Design and Synthesis of Novel Catalysts for Cyclopentanecarboxylate Reactions

The development of new catalysts is essential for improving the efficiency and selectivity of reactions that either produce or transform cyclopentanecarboxylates.

Research in this area includes the design of nickel(0)-based homogeneous catalysts. For example, a Ni(0) catalyst has been developed for the reaction of 1,3-butadiene (B125203) and carbon dioxide to produce a functionalized cyclopentanecarboxylic acid. scilit.com Furthermore, nickel-catalyzed cycloaddition reactions have been utilized to synthesize cyclopentenone derivatives from α,β-unsaturated esters and alkynes. nih.gov These methods provide novel routes to cyclopentane-based structures through the design of specific organometallic catalyst systems. recercat.catrecercat.cat

In the context of olefin polymerization, the synthesis of novel cyclopentanecarboxylate compounds to act as internal electron donors is a primary focus. The process for preparing 1-hydrocarbyl-2-acyloxy-cyclopentane carboxylate compounds involves several steps, starting from a 2-oxocyclopentane carboxylate. google.com The specific structure of the resulting cyclopentanecarboxylate donor molecule is designed to optimize its interaction with the catalyst's active sites, thereby enhancing control over the polymerization process. rsc.orgrsc.org

Applications of Butyl Cyclopentanecarboxylate in Materials Science

Butyl Cyclopentanecarboxylate (B8599756) as a Precursor for Polymeric Materials

The most significant role of cyclopentanecarboxylate esters, including butyl cyclopentanecarboxylate, in the field of polymeric materials is as internal electron donors in Ziegler-Natta catalysts. These catalysts are pivotal in the industrial production of polyolefins, particularly isotactic polypropylene (B1209903), a widely used thermoplastic with a high degree of stereoregularity, leading to excellent mechanical properties.

Ziegler-Natta catalysts typically consist of a transition metal compound (like titanium tetrachloride) supported on magnesium chloride, activated by an organoaluminum co-catalyst. Internal electron donors are crucial additives that are incorporated into the solid catalyst component. They play a key role in controlling the catalyst's stereoselectivity, ensuring the propylene (B89431) monomers add to the growing polymer chain in a highly ordered fashion. rsc.orgmdpi.com

Detailed Research Findings:

Research has shown that the molecular structure of the internal electron donor significantly influences the performance of the Ziegler-Natta catalyst. researchgate.net Diesters are commonly employed as internal donors, and studies have investigated various structures to optimize catalyst activity and the properties of the resulting polymer. researchgate.net While much of the literature focuses on phthalates and malonates, cyclopentanecarboxylate derivatives have been explored as effective alternatives. rsc.org

A study using density functional theory (DFT) calculations compared the effectiveness of different electron donors, including di-n-butyl-2-cyclopentyl malonate, in Ziegler-Natta catalyzed propylene polymerization. rsc.org The findings indicated that the steric and electronic properties of the donor molecule are critical in determining the isotacticity and activity of the catalyst. The cyclopentyl group's conformation and bulkiness influence the coordination environment of the active titanium sites, thereby controlling the stereochemistry of the propylene insertion. rsc.org

The primary function of these internal electron donors is to enhance the stereospecificity of the catalyst, leading to polypropylene with high isotacticity. mdpi.comacs.org This, in turn, results in a polymer with desirable properties such as high crystallinity, melting point, and stiffness.

Table 1: Role of Cyclopentanecarboxylate Derivatives as Internal Electron Donors in Ziegler-Natta Catalysis

| Catalyst Component | Function | Impact on Polymer Properties |

| Titanium Tetrachloride (TiCl₄) | Active Center | Catalyzes the polymerization of olefins. |

| Magnesium Dichloride (MgCl₂) | Support | Provides a high surface area for the active centers. |

| Organoaluminum Compound | Co-catalyst | Activates the titanium centers. |

| Internal Electron Donor (e.g., this compound derivative) | Stereoregulator | Increases the catalyst's stereoselectivity, leading to highly isotactic polypropylene. rsc.orgacs.org |

Integration into Functional Materials Design

The cyclopentane (B165970) ring, the core structure of this compound, is a versatile scaffold for the design of functional materials. Its rigid and well-defined three-dimensional structure makes it an attractive building block for creating materials with specific properties. researchgate.netnih.gov While direct applications of this compound in this context are not widely reported, the functionalization of cyclopentane derivatives is a key strategy in materials science.

Functionalized cyclopentane derivatives can be incorporated into larger molecular structures to influence properties such as thermal stability, liquid crystallinity, and optical behavior. The ester group in this compound provides a handle for further chemical modification, allowing it to be potentially integrated into polyesters, polyamides, or other condensation polymers. britannica.com

For instance, dicarboxylic acids based on cyclopentane can be used to synthesize polyesters and polyamides with unique thermal and mechanical properties due to the rigid nature of the cyclic monomer unit. The synthesis of such functionalized cyclopentane derivatives often starts from precursors like cyclopentanecarboxylic acid or its esters. google.com

Supramolecular Chemistry and Molecular Assemblies Involving Cyclopentane Scaffolds

The cyclopentane scaffold is of significant interest in supramolecular chemistry, the study of molecular systems held together by non-covalent interactions. The defined stereochemistry of substituted cyclopentanes allows for the precise design of molecular building blocks that can self-assemble into larger, ordered structures. researchgate.net

Carboxylic acid and ester functionalities on a cyclopentane ring can participate in hydrogen bonding and other non-covalent interactions, directing the formation of specific supramolecular architectures. While research specifically detailing this compound in supramolecular assemblies is limited, studies on related cyclopentane-based amino acids have demonstrated their ability to form helical folded structures (oligomers) in solution. researchgate.net

These organized assemblies are of interest for applications in areas such as molecular recognition, catalysis, and the development of novel biomaterials. The ability to control the three-dimensional arrangement of molecules is a cornerstone of creating advanced functional materials, and the cyclopentane ring provides a robust and predictable platform for achieving this control.

Advanced Analytical Methodologies for Butyl Cyclopentanecarboxylate

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of molecular structures. For Butyl Cyclopentanecarboxylate (B8599756), techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about its atomic arrangement and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to elucidate the structure of Butyl Cyclopentanecarboxylate.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the signals from the protons on the butyl chain are distinct from those on the cyclopentane (B165970) ring. The protons on the carbon adjacent to the oxygen atom (H-C-O) are deshielded and typically appear in the range of 3.5-4.5 ppm. ucalgary.ca Protons on the carbons adjacent to the carbonyl group (H-C-C=O) are found further upfield, generally between 2.0 and 2.5 ppm. ucalgary.ca The terminal methyl group of the butyl chain will appear as a triplet, while the methylene (B1212753) groups will show more complex splitting patterns (multiplets). The protons on the cyclopentane ring will also appear as complex multiplets.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon (C=O) of the ester is significantly deshielded and characteristically appears in the 160-180 ppm region. ucalgary.ca This peak is often of minimal intensity due to the absence of attached protons. ucalgary.ca The carbons of the butyl chain and the cyclopentane ring resonate at higher field strengths. The carbon atom of the butyl chain bonded to the ester oxygen (C-O) is also deshielded relative to other aliphatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar functional groups.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Carbonyl | ¹³C | 170 - 180 | Singlet |

| O-CH₂-(CH₂)₂-CH₃ | ¹³C | 60 - 70 | Triplet |

| O-CH₂-CH₂-CH₂-CH₃ | ¹³C | 30 - 40 | Triplet |

| O-(CH₂)₂-CH₂-CH₃ | ¹³C | 15 - 25 | Triplet |

| O-(CH₂)₃-CH₃ | ¹³C | 10 - 15 | Quartet |

| Cyclopentane C1 (CH) | ¹³C | 40 - 50 | Doublet |

| Cyclopentane C2, C5 (CH₂) | ¹³C | 25 - 35 | Triplet |

| Cyclopentane C3, C4 (CH₂) | ¹³C | 20 - 30 | Triplet |

| O-CH₂-(CH₂)₂-CH₃ | ¹H | 3.9 - 4.2 | Triplet |

| O-CH₂-CH₂-CH₂-CH₃ | ¹H | 1.5 - 1.8 | Multiplet |

| O-(CH₂)₂-CH₂-CH₃ | ¹H | 1.3 - 1.5 | Multiplet |

| O-(CH₂)₃-CH₃ | ¹H | 0.8 - 1.0 | Triplet |

| Cyclopentane CH | ¹H | 2.6 - 2.9 | Multiplet |

| Cyclopentane CH₂ | ¹H | 1.5 - 2.0 | Multiplet |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong absorptions corresponding to the ester functional group.

The most prominent feature is the carbonyl (C=O) stretching vibration, which appears as a strong, sharp peak typically in the range of 1735-1750 cm⁻¹ for saturated aliphatic esters. ucalgary.cagoogle.com Another key feature is the presence of two distinct C-O stretching vibrations. ucalgary.ca The stretching of the C-O bond between the carbonyl carbon and the oxygen atom (acyl-oxygen stretch) and the C-O bond between the oxygen atom and the butyl group (alkyl-oxygen stretch) typically appear as strong bands in the fingerprint region, between 1000 and 1300 cm⁻¹. ucalgary.ca Additionally, C-H stretching vibrations from the alkyl and cycloalkyl groups are observed just below 3000 cm⁻¹. spectroscopyonline.com

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkanes (Cyclopentane & Butyl) | 2850 - 2965 | Medium to Strong |

| C=O Stretch | Saturated Ester | 1735 - 1750 | Strong |

| C-O Stretch | Ester (Acyl-Oxygen) | 1250 - 1300 | Strong |

| C-O Stretch | Ester (Alkyl-Oxygen) | 1000 - 1150 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z), providing information about the molecular weight and elemental composition.

In a typical electron ionization (EI) mass spectrum of this compound (molar mass: 170.25 g/mol ), the molecular ion peak (M⁺) would be observed at m/z = 170. nih.govchemspider.com A common fragmentation pathway for esters is the cleavage of the C-O bond, leading to the formation of a stable acylium ion. ucalgary.ca For this compound, this would result in a prominent peak at m/z = 111, corresponding to the [C₅H₉CO]⁺ fragment. Another significant fragmentation involves the loss of the butoxy group or the butyl group itself. The butyl cation [C₄H₉]⁺ would appear at m/z = 57. Further fragmentation of the cyclopentyl ring can also occur.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, often to four or more decimal places. rsc.orgorgsyn.orgwiley-vch.dewiley-vch.ded-nb.inforsc.org This precision allows for the unambiguous determination of the molecular formula of a compound by distinguishing it from other compounds with the same nominal mass. For this compound (C₁₀H₁₈O₂), the exact mass is 170.1307. HRMS can confirm this composition, differentiating it from isomers or other molecules with a nominal mass of 170. orgsyn.org

Table 3: Expected Mass-to-Charge (m/z) Ratios for Major Fragments of this compound in MS

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 170 | Molecular Ion [M]⁺ | [C₁₀H₁₈O₂]⁺ |

| 115 | [M-C₄H₅]⁺ or [M-OC₄H₉+H₂]⁺ | [C₆H₇O₂]⁺ |

| 111 | Acylium Ion [C₅H₉CO]⁺ | [C₆H₉O]⁺ |

| 97 | [M-OC₄H₉]⁺ | [C₆H₉O]⁺ |

| 69 | Cyclopentenyl ion [C₅H₉]⁺ | [C₅H₉]⁺ |

| 57 | Butyl cation [C₄H₉]⁺ | [C₄H₉]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between energy levels. The utility of UV-Vis spectroscopy for characterizing this compound is limited.

Saturated aliphatic esters lack extensive conjugated systems or strong chromophores. The carbonyl group of the ester undergoes a weak n→π* electronic transition, which typically results in absorption in the range of 205-215 nm. ucalgary.ca A stronger π→π* transition occurs at wavelengths below 200 nm. ucalgary.ca Because these absorptions occur at the low end of the UV spectrum and are generally weak, UV-Vis is not a primary tool for the structural elucidation of simple esters like this compound but can be used for quantitative analysis if no other chromophores interfere. rsc.orgresearchgate.net

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are essential for separating this compound from reaction mixtures or complex samples and for its quantification. Gas chromatography is the most suitable method due to the compound's volatility.

Gas Chromatography (GC) and GC-MS

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds. google.com this compound, being a volatile ester, is well-suited for GC analysis. In GC, the compound is vaporized and transported by a carrier gas (mobile phase) through a column containing a stationary phase. Separation is based on the differential partitioning of the compound between the two phases.

The retention time (tᵣ), the time it takes for the compound to pass through the column, is a characteristic property under a specific set of conditions and is used for identification. phenomenex.com For this compound, a non-polar or medium-polarity capillary column, such as one with a poly(dimethyl siloxane) or 5% phenyl-poly(dimethyl siloxane) stationary phase, is typically used. nih.govshimadzu.com The analysis involves setting an appropriate temperature program for the oven to ensure good separation from other components. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. nih.govshimadzu.comgoogleapis.com As components elute from the GC column, they are directly introduced into the mass spectrometer, which provides a mass spectrum for each component. This hyphenated technique allows for the definitive identification of this compound by matching both its retention time and its mass spectrum against a known standard or library database. google.com GC-MS is also a powerful tool for quantifying the compound in a mixture.

Table 4: Typical Gas Chromatography (GC) and GC-MS Parameters for Ester Analysis

| Parameter | Typical Setting |

|---|---|

| GC System | |

| Column Type | Capillary, e.g., HP-5MS, Rxi-5ms |

| Stationary Phase | 5% Phenyl-methylpolysiloxane |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |

| Injector Type | Split/Splitless |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 40-60°C, ramp at 10°C/min to 250-300°C |

| MS Detector | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

| Source Temperature | ~230 °C |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry used to separate, identify, and quantify components in a mixture. researchgate.net It operates by pumping a liquid solvent mixture (the mobile phase) containing the sample through a column filled with a solid adsorbent material (the stationary phase). researchgate.net Each component in the sample interacts slightly differently with the stationary phase, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically less than 2 µm). chromatographyonline.comexplorationpub.com This innovation results in substantially higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. chromatographyonline.com The increased efficiency of UPLC systems allows for shorter analysis times and reduced solvent consumption, making it a more cost-effective and environmentally friendly technique. chromatographyonline.comlcms.cz

For the analysis of this compound, a non-polar ester, reversed-phase HPLC or UPLC would be the method of choice. In this mode, a non-polar stationary phase (such as C18-bonded silica) is used with a polar mobile phase (typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol). Due to its non-polar nature, this compound would be well-retained on the column, allowing for effective separation from polar impurities.

Detailed Research Findings:

While specific application notes for the HPLC/UPLC analysis of this compound are not widely published, the analysis of structurally similar esters is common. For instance, the purity of related compounds like tert-butyl cyclopentanecarboxylate has been assessed using chromatographic methods, indicating the suitability of this approach. The separation is typically monitored using a UV detector, as the carboxylate group provides some UV absorbance, or more universally with a detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) for higher sensitivity and structural confirmation.

A hypothetical HPLC method for this compound could involve a C18 column with a gradient elution from a water/acetonitrile mixture to pure acetonitrile. This would ensure the elution of any polar starting materials or by-products first, followed by the target compound.

Table 1: Illustrative HPLC-UPLC Parameters for Ester Analysis

| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | Water | Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 50-100% B over 15 min | 50-100% B over 3 min |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Column Temp. | 30 °C | 40 °C |

| Detector | UV at 210 nm or ELSD | UV at 210 nm or MS |

| Injection Vol. | 10 µL | 2 µL |

| Run Time | ~20 min | ~5 min |

This table presents typical parameters and does not represent a specific analysis of this compound.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. waters.com Supercritical CO2 is non-toxic, non-flammable, and readily available, making SFC a "greener" alternative to normal-phase HPLC which often uses toxic solvents. researchgate.net SFC is particularly well-suited for the separation of non-polar and moderately polar compounds, as well as for chiral separations. researchgate.netresearchgate.net

The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC. researchgate.net Modern Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC) systems, which use columns packed with sub-2-µm particles, further enhance the speed and resolving power of the technique. researchgate.net

For the analysis of this compound, SFC offers several advantages. The non-polar nature of the compound makes it highly soluble in the supercritical CO2 mobile phase, leading to good chromatographic behavior. A co-solvent, such as methanol (B129727) or ethanol (B145695), is often added to the mobile phase to modify its polarity and improve the separation of any more polar impurities.

Detailed Research Findings:

While specific research on the SFC analysis of this compound is scarce, the technique has been widely applied to the analysis of various esters and other non-polar compounds. The typical SFC setup for such an analysis would involve a packed column (often with a polar stationary phase for separating non-polar compounds) and a mobile phase of supercritical CO2 with a small percentage of a polar modifier. Detection can be achieved using a UV detector, an ELSD, or a mass spectrometer. The ability to use a wide range of detectors makes SFC a versatile tool for both quantitative analysis and impurity profiling.

Table 2: Potential SFC Parameters for this compound Analysis

| Parameter | Analytical SFC |

| Column | Diol or 2-Ethylpyridine, 3.0 x 100 mm, 3 µm |

| Mobile Phase A | Supercritical CO2 |

| Mobile Phase B | Methanol |

| Gradient | 5-30% B over 5 min |

| Flow Rate | 2.0 mL/min |

| Back Pressure | 150 bar |

| Column Temp. | 40 °C |

| Detector | UV at 210 nm or MS |

| Injection Vol. | 5 µL |

This table presents potential parameters and does not represent a specific analysis of this compound.

Electroanalytical Chemistry Approaches

Electroanalytical chemistry encompasses a group of quantitative analytical methods based on the electrical properties of a solution of the analyte when it is part of an electrochemical cell. These techniques are known for their high sensitivity, selectivity, and relatively low cost. shimadzu.com While less common than chromatographic methods for the routine analysis of simple esters, electroanalytical techniques can offer unique advantages, particularly for specific applications such as sensor development or in-situ monitoring.

For a compound like this compound, direct electroanalysis would likely involve its oxidation or reduction at an electrode surface. The ester functional group itself is not typically electroactive within the standard potential window of common solvents. However, it is possible that the cyclopentane ring or the butyl chain could undergo electrochemical reactions under specific conditions, or that the compound could be derivatized to introduce an electroactive tag. More commonly, indirect methods could be employed where the ester is first hydrolyzed to cyclopentanecarboxylic acid and butanol, and one of these products is then detected electrochemically.

Detailed Research Findings:

There is a lack of published research on the direct electroanalytical determination of this compound. However, studies on the electrochemical behavior of other organic esters and related molecules provide a basis for potential method development. For instance, electroanalytical methods have been successfully developed for the determination of various esters, often after a derivatization step to enhance their electrochemical activity. acs.org

A hypothetical approach could involve the use of modern electrode materials, such as boron-doped diamond or modified carbon paste electrodes, which offer a wide potential window and low background currents, potentially enabling the direct detection of the compound or its hydrolysis products.

Table 3: Comparison of Potential Electroanalytical Techniques for Ester Analysis

| Technique | Principle | Potential Applicability to this compound |

| Cyclic Voltammetry (CV) | Measures the current that develops in an electrochemical cell under conditions where voltage is in excess of that predicted by the Nernst equation. | Primarily for studying the electrochemical behavior (oxidation/reduction potentials) of the compound or its hydrolysis products. |

| Differential Pulse Voltammetry (DPV) | A voltammetric technique that uses a series of regular voltage pulses superimposed on a linear voltage sweep to achieve high sensitivity. | Could be used for quantitative determination at low concentrations, likely after hydrolysis and/or derivatization. |

| Amperometry | Measures the electric current resulting from an electrochemical reaction at a constant applied potential. | Could be employed in a sensor format for continuous monitoring if a selective electrochemical reaction can be identified. |

This table outlines the potential, rather than established, applicability of these techniques to this compound.

Green Analytical Chemistry Principles in this compound Analysis

Green Analytical Chemistry (GAC) is a philosophy that encourages the development of analytical methods that are more environmentally friendly and safer for operators. The principles of GAC aim to minimize the consumption of hazardous substances, reduce waste generation, and lower energy consumption. These principles are highly relevant to the analytical methodologies discussed for this compound.

Applying GAC to the analysis of this compound would involve:

Solvent Reduction and Replacement: UPLC and SFC are inherently "greener" than traditional HPLC due to their lower solvent consumption. In reversed-phase LC, replacing acetonitrile with more benign solvents like ethanol is a key GAC strategy. SFC excels in this regard by using supercritical CO2 as the primary mobile phase, significantly reducing the use of organic solvents.

Miniaturization: The use of smaller columns and lower flow rates in UPLC and modern SFC systems directly aligns with the GAC principle of miniaturization, leading to less waste and lower sample and solvent requirements.

Waste Reduction: By reducing solvent use, techniques like UPLC and SFC inherently produce less chemical waste that requires disposal.

Energy Efficiency: Faster analysis times, a hallmark of UPLC and SFC, translate to lower energy consumption per sample.

Automation: Automating analytical procedures can improve efficiency and reduce the potential for human error and exposure to chemicals.

Detailed Research Findings:

The development of green analytical methods is a growing trend in analytical chemistry. Metrics such as the Analytical GREEnness (AGREE) calculator have been developed to assess the environmental impact of analytical methods. When evaluating the chromatographic methods for this compound, SFC would likely score very highly on the AGREE scale due to its use of CO2 and reduced organic solvent consumption. UPLC would also be considered a greener alternative to conventional HPLC.

Electroanalytical methods, with their potential for miniaturization and low reagent consumption, can also be highly aligned with GAC principles, especially when designed for direct analysis without extensive sample preparation.

Table 4: Application of Green Analytical Chemistry Principles to Analytical Techniques

| GAC Principle | Application in HPLC/UPLC | Application in SFC | Application in Electroanalysis |

| Reduce solvent use | Utilize UPLC with smaller columns and lower flow rates. | Use of supercritical CO2 as the main mobile phase drastically cuts organic solvent use. | Often performed in small volumes of supporting electrolyte; can be solvent-free in some sensor applications. |

| Use safer solvents | Replace toxic solvents like acetonitrile with ethanol or other greener alternatives. | CO2 is non-toxic and environmentally benign. | Aqueous-based electrolytes are often used. |

| Reduce energy consumption | Shorter run times in UPLC lead to lower energy use per analysis. | Fast analysis times contribute to energy savings. | Typically low power consumption. |

| Minimize waste | Lower solvent consumption in UPLC leads to less waste generation. | The CO2 mobile phase is vented, leaving only a small amount of organic modifier waste. | Generates minimal waste, especially with micro-electrodes. |

Theoretical Studies and Computational Chemistry of Butyl Cyclopentanecarboxylate

Molecular Structure and Conformation Analysis

The cyclopentane (B165970) ring is not planar and exists in various puckered conformations, primarily the envelope and twist forms, to relieve ring strain. The interconversion between these conformations is rapid at room temperature. The position of the butyl carboxylate substituent (axial vs. equatorial-like) further influences the conformational preference. In computational models, the inclusion of solvent effects is crucial for accurately predicting the dominant conformation in solution, as different solvent environments can alter the relative stabilities of conformers. For instance, in studies of related substituted cyclopentanes, the presence of bulky substituents like a tert-butyl group has been shown to significantly influence the ring's conformational preferences.

Computational analysis of related cyclopentane derivatives, such as cis-2-amino-cyclopentanecarboxylic acid, has been performed using VCD spectroscopy combined with quantum chemical calculations at the Density Functional Theory (DFT) level to determine both absolute configuration and conformational preferences in solution. researchgate.net Such studies reveal that even subtle changes in substitution can lead to different stable conformations. researchgate.net For Butyl cyclopentanecarboxylate (B8599756), it is expected that the butyl group would preferentially adopt an equatorial-like position to minimize steric hindrance, a common principle observed in substituted cycloalkanes.

Table 1: Predicted Conformational Properties of Cyclopentanecarboxylic Acid Esters (Analog-Based)

| Property | Predicted Characteristic for Butyl Cyclopentanecarboxylate | Basis of Prediction |

|---|---|---|

| Ring Pucker | Dynamic equilibrium between envelope and twist conformations | General conformational analysis of cyclopentane rings |

| Substituent Orientation | Butoxycarbonyl group likely prefers a pseudo-equatorial position | Minimization of steric hindrance, by analogy to substituted cyclohexanes and cyclopentanes |

| Influence of Butyl Chain | The flexible butyl chain will have multiple rotamers | Free rotation around single bonds |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. nih.gov For this compound, this includes its synthesis (e.g., esterification) and potential transformations.

Transition State Analysis

The formation of this compound, typically through the esterification of cyclopentanecarboxylic acid with butanol, proceeds through one or more transition states. A transition state is a high-energy, transient configuration of atoms that must be surpassed for reactants to become products. nih.gov Computational methods can locate and characterize these transition states, providing critical information about the reaction's feasibility and rate.

In related reactions, such as the formation of trans-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, DFT studies have been used to calculate the energy barrier of the transition state. For the Boc protection step, a transition state energy barrier of 25.3 kcal/mol was determined, which helps to explain the reaction conditions required. For the acid-catalyzed esterification of cyclopentanecarboxylic acid with butanol, a plausible mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by butanol, and subsequent elimination of water. Each of these steps would have an associated transition state.

Computational studies on the Mn-catalyzed lactonization of carboxylic acids have identified transition states for C-H activation, highlighting the ability of these methods to distinguish between different mechanistic pathways, such as a 1,7-hydrogen atom transfer (HAT) versus a 1,5-HAT. nih.gov Such detailed analyses provide insights into reaction selectivity. nih.gov

Energy Profiles of Chemical Transformations

A reaction energy profile is a graph that plots the change in potential energy of a system as a reaction progresses from reactants to products, passing through transition states and any intermediates. nih.gov These profiles are essential for understanding the kinetics and thermodynamics of a reaction.

In studies of related palladium-catalyzed cycloadditions, DFT calculations have been used to map out the entire reaction pathway, revealing the Gibbs free energies of intermediates and transition states. mdpi.com For example, the oxidative addition of a palladium(0) catalyst to a vinylcyclopropane-diester was shown to have an energy barrier of 24.7 kcal/mol. mdpi.com Similarly, lipase-catalyzed esterifications are studied computationally to understand how the enzyme's active site facilitates the reaction, with the protonation state of the carboxylic acid being a key factor. researchgate.net

Table 2: Representative Calculated Energy Barriers for Related Reactions

| Reaction Type | System Studied | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Amide Bond Formation | Boc protection of an aminocyclopentane | DFT | 25.3 | |

| C-C Bond Formation | Pd-catalyzed [8+3] cycloaddition | DFT | 24.7 | mdpi.com |

Quantum Chemical Calculations

Quantum chemical calculations are the foundation of computational chemistry, providing the means to determine the electronic structure and energy of molecules. The two main families of methods are Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) Studies

DFT is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. mdpi.com It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules and complex reaction mechanisms. mdpi.comanu.edu.au

DFT studies on related systems have provided significant insights. For example, in the study of organotin(IV) complexes with 1-(4-chlorophenyl)-1-cyclopentanecarboxylato ligands, DFT was used to understand structural rearrangements induced by reduction. acs.org In the context of this compound, DFT could be employed to:

Optimize the geometry of its various conformers to determine their relative stabilities.

Calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra for structural validation.

Determine electronic properties such as the distribution of charges, dipole moment, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity.

Model the entire pathway of its formation or other reactions, including the structures and energies of all transition states and intermediates. mdpi.com

Ab Initio Methods

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. rasayanjournal.co.in These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very high accuracy, though often at a greater computational expense than DFT.

While specific ab initio studies on this compound are not readily found, these methods are the gold standard for benchmarking the accuracy of other computational approaches. rasayanjournal.co.in For smaller, related molecules or for very precise calculations of specific properties, ab initio methods are invaluable. For instance, ab initio calculations have been used to estimate the stability differences between cis- and trans-diastereomers of β-amino acid derivatives, explaining their isomerization behavior. acs.org They are also used to study reaction kinetics and thermochemistry of small cyclic molecules to build detailed kinetic models. researchgate.net For this compound, high-level ab initio calculations could provide definitive values for bond lengths, bond angles, and energy differences between conformers, serving as a benchmark for more computationally efficient DFT methods.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| tert-butyl cyclopentanecarboxylate |

| Cyclopentanecarboxylic acid |

| Butanol |

| trans-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid |

| cis-2-amino-cyclopentanecarboxylic acid |

| 1-(4-chlorophenyl)-1-cyclopentanecarboxylato |

| 3,3-dimethylbutanoic acid |

| β-amino acid |

| Vinylcyclopropane-diester |

| Water |

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the structures of molecules. For this compound, these models are crucial for exploring its conformational isomers and their relative energies. The flexibility of the butyl chain and the cyclopentane ring suggests that the molecule can adopt several low-energy conformations.

Conformational Analysis:

The primary conformations of the cyclopentane ring are the 'envelope' and 'twist' forms. The butyl ester group can exist in different orientations relative to the ring. Furthermore, rotation around the C-O single bond of the ester group and the C-C bonds of the butyl chain leads to a variety of conformers. Computational methods like Density Functional Theory (DFT) can be employed to calculate the energies of these different conformers. For a related compound, tert-butyl cyclopentanecarboxylate, DFT studies have been used to assess conformer stability, highlighting the importance of including solvent effects in such calculations for accurate predictions. It is expected that for this compound, the most stable conformers would seek to minimize steric hindrance between the butyl group and the cyclopentane ring.

Molecular Dynamics (MD) Simulations:

MD simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how this compound moves, flexes, and interacts with its environment at an atomic level. Such simulations can be used to explore conformational transitions, study the molecule's behavior in different solvents, and calculate various thermodynamic properties. For instance, nanosecond-scale molecular dynamics simulations have been proposed for tert-butyl cyclopentanecarboxylate to observe its conformational equilibria in an explicit solvent. A similar approach for this compound would likely reveal the flexibility of the alkyl chain and the puckering motions of the cyclopentane ring.

A hypothetical molecular dynamics simulation could track key dihedral angles to understand the conformational preferences of the molecule. The table below illustrates the kind of data that could be generated from such a simulation, focusing on the rotation around the ester bond and the puckering of the cyclopentane ring.

| Dihedral Angle | Description | Predicted Stable Range (degrees) |

| O=C-O-C (ester) | Rotation around the ester C-O bond | ~180° (trans, planar) |

| C1-C2-C3-C4 (ring) | Puckering of the cyclopentane ring | Variable, indicating flexibility |

| C-O-C1'-C2' (butyl) | Rotation of the butyl chain | Multiple minima corresponding to gauche and anti conformations |

This table is illustrative and based on general principles of conformational analysis for similar molecules.

Prediction of Spectroscopic Properties

Computational methods are also instrumental in predicting the spectroscopic properties of molecules, which can be a valuable tool for interpreting experimental spectra.

NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectra can be predicted using computational chemistry. By calculating the magnetic shielding of each nucleus (¹H and ¹³C) in a given molecular geometry, it is possible to estimate the chemical shifts. These calculations are often performed using DFT methods. For this compound, predictions would involve calculating the chemical shifts for the various protons and carbons in its most stable conformations. The predicted shifts for the butyl chain would be distinct from those of the cyclopentane ring. Online tools and specialized software can predict ¹H and ¹³C NMR spectra based on a drawn chemical structure. nmrdb.org

Infrared (IR) Spectroscopy:

The vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum, can also be calculated computationally. These calculations typically involve determining the second derivatives of the energy with respect to the atomic coordinates. For this compound, a prominent feature in the predicted IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the ester group, typically expected in the range of 1730-1750 cm⁻¹. Other predictable vibrations would include C-H stretching and bending modes for the cyclopentane and butyl groups, and C-O stretching vibrations.

The following table provides a hypothetical prediction of key spectroscopic data for this compound based on computational models and data for analogous compounds.

| Spectroscopic Technique | Feature | Predicted Value/Range |

| ¹³C NMR | Carbonyl Carbon (C=O) | 170-175 ppm |

| Methylene (B1212753) Carbon (O-CH₂) | 60-65 ppm | |

| Cyclopentane Carbons | 25-40 ppm | |

| Butyl Chain Carbons | 10-35 ppm | |

| ¹H NMR | Methylene Protons (O-CH₂) | 4.0-4.2 ppm (triplet) |

| Methine Proton (Cyclopentane) | 2.5-2.8 ppm (multiplet) | |

| Cyclopentane Protons | 1.5-2.0 ppm (multiplets) | |

| Butyl Chain Protons | 0.9-1.7 ppm (multiplets) | |

| IR Spectroscopy | C=O Stretch | 1730-1750 cm⁻¹ |

| C-H Stretch (sp³) | 2850-3000 cm⁻¹ | |

| C-O Stretch | 1150-1250 cm⁻¹ |

This table is illustrative. The predicted values are based on typical ranges for similar functional groups and structures and would require specific computational studies on this compound for precise determination.

Future Research Trajectories and Emerging Paradigms in Butyl Cyclopentanecarboxylate Chemistry

Development of Innovative Synthetic Routes

The classical synthesis of esters, the Fischer-Speier esterification, while foundational, faces challenges such as reversibility and often harsh reaction conditions. numberanalytics.comresearchgate.netmasterorganicchemistry.com Future research is intensely focused on developing more efficient, selective, and sustainable synthetic pathways to butyl cyclopentanecarboxylate (B8599756).

Key areas of innovation include:

Advanced Catalytic Systems: The development of novel catalysts is a cornerstone of modern esterification. numberanalytics.com This includes both homogeneous and heterogeneous systems. Recent advances have highlighted the efficacy of Rhodium-Ruthenium (RhRu) bimetallic oxide clusters, which can catalyze ester production using molecular oxygen as the sole, environmentally benign oxidant. eurekalert.org Heterogeneous catalysts, such as sulfonated biochar, zeolites, and graphene-based solid acids, offer significant advantages in terms of easy separation and reusability, aligning with green chemistry principles. mdpi.comresearchgate.netmdpi.com Ionic liquids are also being explored as dual-purpose catalysts and solvents that can enhance reaction rates. numberanalytics.comresearchgate.net

Biocatalysis: The use of enzymes, particularly immobilized lipases, represents a significant shift towards greener ester production. mdpi.comnih.gov Biocatalysts operate under mild conditions, exhibit high selectivity (reducing by-products), and can produce esters labeled as "natural," which is highly desirable in the food and cosmetic industries. nih.gov Research on lipases from sources like Aspergillus niger and Thermomyces lanuginosus has shown promise for producing short-chain esters, including butyl esters. redalyc.orgbohrium.comnih.gov Future work will likely focus on improving the stability and reusability of these biocatalysts and optimizing solvent-free reaction systems. researchgate.net

Process Intensification: Flow chemistry techniques are being applied to ester synthesis to improve efficiency, safety, and scalability. numberanalytics.com Continuous flow reactors offer superior heat and mass transfer, precise control over reaction parameters, and the potential for integration with real-time monitoring and purification steps.

Table 1: Comparison of Synthetic Routes for Ester Production

| Method | Catalyst Example | Typical Conditions | Advantages | Disadvantages | Citations |

|---|---|---|---|---|---|

| Fischer-Speier Esterification | H₂SO₄, p-TsOH | High temperature, excess alcohol | Well-established, versatile | Reversible equilibrium, harsh conditions, catalyst neutralization needed | masterorganicchemistry.commdpi.com |